2-(4-Chlorophenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile
Description
Systematic Nomenclature and Structural Identification
This compound belongs to the spirocyclic class, characterized by a fused bicyclic system with a single shared atom. Its structural complexity necessitates precise IUPAC nomenclature to define substituent positions, stereochemistry, and functional group arrangements. Below is a detailed analysis of its systematic identification.
IUPAC Nomenclature and Constitutional Isomerism Considerations
The compound’s IUPAC name is 2-(4-Chlorophenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile , adhering to rules for spiro systems and substituent prioritization. Key elements include:
Constitutional Isomerism : The numbering of the spiro system follows IUPAC Rule A-41, which prioritizes the lowest possible numbers for spiro atoms. Alternative numbering could theoretically place the chlorophenyl group at position 1, but this would require reassignment of substituent positions, altering the name. For example:
- 1-(4-Chlorophenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-2,2-dicarbonitrile (hypothetical isomer).
This highlights the critical role of numbering in defining constitutional isomerism.
Spirocyclic System Characterization: Bridged Cyclopropane-Cyclohexane Fusion
The spiro[2.5]octane core consists of two fused rings:
- Cyclopropane ring : Three-membered ring with high ring strain, contributing to reactivity.
- Cyclohexane ring : Six-membered ring with dioxo (4,8) and methyl (6,6) substituents.
Key Structural Features :
Bridged System Geometry :
- The spiro atom enables a "bridge" between the strained cyclopropane and the more stable cyclohexane.
- The dioxo groups at positions 4 and 8 introduce electron-withdrawing effects, modulating electronic properties.
Substituent Topology Analysis: Chlorophenyl Orientation and Steric Effects
The substituent arrangement critically impacts the compound’s physical and chemical properties.
Chlorophenyl Group Orientation
The 4-chlorophenyl group is attached at position 2 of the cyclohexane ring. Its para substitution pattern is favored due to:
- Electronic Effects : Chlorine’s electron-withdrawing nature enhances stability via resonance.
- Steric Considerations : Para substitution minimizes steric clashes compared to ortho/meta isomers.
Comparison of Substituent Positions :
Steric Effects of Dimethyl Groups
The 6,6-dimethyl substituents on the cyclohexane ring create significant steric bulk, influencing:
- Conformational Rigidity : Restricted rotation around the C6-C6 axis.
- Reactivity : Steric hindrance may slow nucleophilic or electrophilic attacks at adjacent positions.
Steric Impact Table :
| Substituent | Location | Effect | Source |
|---|---|---|---|
| Methyl (2×) | C6, C6 | Crowded environment, increased ring strain | |
| Dioxo | C4, C8 | Electron-withdrawing, polarizes adjacent bonds |
Properties
IUPAC Name |
1-(4-chlorophenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-2,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-16(2)7-13(22)18(14(23)8-16)15(17(18,9-20)10-21)11-3-5-12(19)6-4-11/h3-6,15H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHHZYWFLHIBFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2(C(C2(C#N)C#N)C3=CC=C(C=C3)Cl)C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-Chlorophenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile typically involves the cyclopropanation of 2-arylidenemalononitriles with barbituric acids. This reaction can be facilitated by using N-halosulfonamides as reagents. The process involves a Michael addition, followed by halogenation and intramolecular ring-closing (MHIRC) reaction sequences . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-(4-Chlorophenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-Chlorophenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile involves its interaction with specific molecular targets. For example, in medicinal applications, it may interact with enzymes or receptors in the CNS, leading to its therapeutic effects. The exact pathways and molecular targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar compounds to 2-(4-Chlorophenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile include other spirocyclic compounds such as spirocyclopropylbarbiturates and spirocyclic oxindoles. These compounds share the spirocyclic core structure but differ in their substituents and specific ring systems.
Biological Activity
2-(4-Chlorophenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile (CAS No. 477890-29-2) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H15ClN2O2
- Molecular Weight : 326.78 g/mol
- Structural Characteristics : The compound features a spirocyclic structure which contributes to its unique biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural characteristics to 2-(4-Chlorophenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile exhibit significant antimicrobial activity. For instance:
- Inhibitory Action : Compounds in the same class have shown inhibitory effects against various bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting a potential for use as antimicrobial agents .
Aldose Reductase Inhibition
Aldose reductase is an enzyme implicated in diabetic complications. Research indicates that similar compounds can act as aldose reductase inhibitors:
- Mechanism : The inhibition of aldose reductase may help in preventing the conversion of glucose to sorbitol, thereby reducing osmotic and oxidative stress in diabetic tissues.
- IC50 Values : While specific IC50 values for 2-(4-Chlorophenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile are not directly available, related compounds have demonstrated IC50 values in the low micromolar range .
Cytotoxicity and Anticancer Potential
Emerging research has pointed towards the anticancer potential of similar spirocyclic compounds:
- Cell Line Studies : In vitro studies on various cancer cell lines have shown that these compounds can induce apoptosis and inhibit cell proliferation.
- Mechanisms of Action : These effects may be mediated through the modulation of signaling pathways involved in cell growth and survival .
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of several spirocyclic compounds against standard bacterial strains. The results showed that compounds similar to 2-(4-Chlorophenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile exhibited a significant reduction in bacterial growth with a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL.
Study 2: Aldose Reductase Inhibition
A study focused on the structure-activity relationship of aldose reductase inhibitors highlighted that modifications on the phenyl ring could enhance the inhibitory activity. The findings suggested that introducing electron-withdrawing groups like chlorine could improve binding affinity to the enzyme.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C18H15ClN2O2 |
| Molecular Weight | 326.78 g/mol |
| Antimicrobial Activity | Effective against E. coli and S. aureus |
| Aldose Reductase IC50 (related compounds) | ~3 µM |
| Cytotoxicity (IC50 in cancer cells) | Varies by cell line |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2-(4-chlorophenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile?
- The synthesis typically involves multi-step routes, including cyclopropane ring formation via cycloaddition reactions. For example, cyclopropenone ketals (e.g., 4,8-dioxaspiro[2.5]oct-1-ene derivatives) can undergo [2+1] cycloaddition with electron-deficient olefins to form the spirocyclic core . Subsequent functionalization with chlorophenyl and dicarbonitrile groups requires precise control of reaction conditions (e.g., solvent polarity, temperature) to avoid side reactions .
Q. How is the molecular structure of this compound confirmed experimentally?
- X-ray crystallography is the gold standard for structural elucidation. Programs like SHELXL refine crystallographic data to determine bond lengths, angles, and stereochemistry . For example, a related spiro compound, (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde, was resolved using SHELXL2014, revealing trans-oriented substituents on the cyclopropane ring . Spectroscopic methods (NMR, IR, MS) complement crystallography by confirming functional groups and connectivity .
Q. What functional groups dominate the compound’s reactivity?
- The dicarbonitrile groups enhance electrophilicity, enabling nucleophilic additions. The 4-chlorophenyl group stabilizes intermediates via resonance and steric effects. The spirocyclic dioxo system may participate in ring-opening reactions under acidic or reductive conditions .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data for this compound?
- Discrepancies in reaction yields or stereochemical outcomes can arise from unaccounted transition states. Density Functional Theory (DFT) calculations predict energy barriers for cyclopropane formation and substituent orientation. For instance, studies on similar spiro compounds show that trans-substituted cyclopropanes (e.g., GUHCUI) are thermodynamically favored due to reduced steric strain . Pairing DFT with experimental kinetics (e.g., Arrhenius plots) validates mechanistic hypotheses .
Q. What strategies optimize crystallization for X-ray analysis of this compound?
- Solvent screening (e.g., ethanol/water mixtures) and slow evaporation are critical for growing diffraction-quality crystals. In a study of a related carbaldehyde spiro compound, crystals were obtained in ethanol, with lattice parameters refined to an R-factor of 0.0393 using SHELXL2014 . Twinned data may require specialized refinement protocols in SHELX .
Q. How does the compound’s stability vary under different experimental conditions?
- Thermal stability : Differential Scanning Calorimetry (DSC) of analogous spiro compounds shows decomposition above 200°C, with exothermic peaks indicating oxidative degradation .
- Photostability : UV-Vis studies reveal that the chlorophenyl group absorbs at ~270 nm, suggesting potential photoreactivity. Storage in amber vials under inert atmospheres is recommended .
Q. What are the challenges in characterizing spirocyclic intermediates during synthesis?
- Stereochemical ambiguity : NMR coupling constants (e.g., ) and NOE correlations distinguish cis/trans isomers. For example, trans-substituted cyclopropanes exhibit distinct NOE patterns compared to cis isomers .
- Low solubility : Polar aprotic solvents (e.g., DMF) or sonication improve dissolution for spectroscopic analysis .
Methodological Recommendations
- Contradiction Analysis : Use high-resolution mass spectrometry (HRMS) to distinguish between isomeric byproducts. For example, isomers with identical molecular formulas but differing substituent orientations may co-elute in HPLC .
- Advanced Refinement : For twinned crystals, employ the TWIN and BASF commands in SHELXL to model overlapping domains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
